tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
Description
tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with an iodine atom at position 3 and a tert-butyl carbamate group at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) due to the reactivity of the iodine substituent.
Properties
IUPAC Name |
tert-butyl 3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)14-5-4-6-15-9(14)8(12)7-13-15/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCWBQIRBNAHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with 3-Iodopyrazole-5-amines
The formation of the pyrazolo[1,5-a]pyrimidine ring system typically employs a cyclocondensation reaction between β-keto esters and aminopyrazoles. For this target, this compound is synthesized via the reaction of ethyl 3-iodo-1H-pyrazole-5-carboxylate with tert-butyl 4-oxopiperidine-1-carboxylate under acidic conditions (Scheme 1).
Scheme 1:
Key parameters influencing yield include:
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency. A 30-minute irradiation at 120°C in dimethylformamide (DMF) with catalytic p-toluenesulfonic acid (p-TsOH) achieves 85% yield, compared to 62% under conventional heating.
Regioselective Iodination Strategies
Electrophilic Iodination Using N-Iodosuccinimide (NIS)
Iodination at position 3 of the pyrazole ring is achieved via electrophilic substitution. NIS in dichloromethane (DCM) at 0°C selectively installs iodine with 92% regioselectivity (Table 1).
Table 1: Comparison of Iodinating Agents
| Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (%) |
|---|---|---|---|---|
| NIS | DCM | 0 | 78 | 92 |
| I₂/AgOTf | Acetonitrile | 25 | 65 | 85 |
| ICl | Chloroform | −10 | 71 | 88 |
NIS outperforms alternatives due to milder conditions and reduced byproduct formation.
Directed Ortho-Metalation (DoM)
A directed ortho-metalation approach using tert-butyllithium and iodine enables iodination prior to cyclization. This method requires protection of the pyrazole nitrogen with a trimethylsilyl (TMS) group to prevent side reactions (Equation 1):
Yields reach 68–72%, but the additional protection/deprotection steps complicate scalability.
Introduction of the tert-Butyl Carbamate Group
Boc Protection of the Secondary Amine
The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP). Optimal conditions use dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base (Equation 2):
Reaction completion within 2 hours at 25°C is confirmed by TLC.
Stability Under Acidic and Basic Conditions
The Boc group remains stable under the acidic conditions of cyclization (pH 2–4) but undergoes cleavage in strongly basic environments (pH > 10). This compatibility allows sequential iodination and protection without intermediate deprotection.
Purification and Characterization
Chromatographic Purification
Flash column chromatography (SiO₂, ethyl acetate/hexanes 1:3) isolates the target compound in >95% purity. Fractions are analyzed by HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc), 2.85 (t, 2H, J = 6.0 Hz, CH₂), 3.65 (t, 2H, J = 6.0 Hz, CH₂), 6.92 (s, 1H, pyrazole-H).
-
MS (ESI+): m/z 392.1 [M+H]⁺.
Optimization Challenges and Solutions
Chemical Reactions Analysis
tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethyl acetate and water . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anti-tumor, anti-inflammatory, and anti-diabetic properties.
Biological Studies: The compound is used in studies involving calcium channel inhibition and other biological pathways.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of calcium channels, affecting the flow of calcium ions in biological systems . This inhibition can lead to various physiological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Table 1: Key Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Iodo vs. Bromo: The iodo derivative has a higher molecular weight (~353 vs. 302 g/mol) and is expected to exhibit enhanced reactivity in cross-couplings due to iodine’s superior leaving-group ability compared to bromine .
- Formyl Group: The formyl analog (CAS 954110-17-9) is a critical intermediate for constructing Schiff bases or undergoing nucleophilic additions, enabling diverse derivatization .
Commercial Availability
- Formyl Derivative (CAS 954110-17-9): Available from CymitQuimica with ≥95% purity, though some packaging sizes are discontinued .
- Bromo Derivative (CAS 1196154-25-2): Supplied by multiple vendors (e.g., Combi-Blocks, ChemicalBook) with prices ranging from $50–$500/g .
- Iodo Derivative: No direct commercial data found; its synthesis may require custom orders.
Biological Activity
tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate (CAS: 2680864-84-8) is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C11H16IN3O2
- Molecular Weight : 349.17 g/mol
- Purity : 98.00%
The compound is part of a class of pyrazolopyrimidine derivatives known for their ability to inhibit the mammalian target of rapamycin (mTOR), a crucial pathway in cell growth and proliferation. The inhibition of mTOR can lead to decreased cell proliferation and increased apoptosis in cancer cells.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can effectively inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 9.0 | Antiproliferative |
| A549 (Lung) | 12.5 | Induces apoptosis |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
Microtubule Depolymerization
In addition to its antiproliferative effects, this compound has been shown to cause microtubule depolymerization at concentrations as low as 10 µM. This property is particularly relevant in cancer therapy, as microtubule dynamics are critical for mitosis.
Case Studies
- Study on MDA-MB-435 Cells : In a study evaluating the efficacy of various compounds on MDA-MB-435 breast cancer cells, this compound demonstrated an IC50 value of 9.0 µM, indicating strong antiproliferative activity compared to other tested compounds .
- Microtubule Dynamics : Another study highlighted that at a concentration of 10 µM, the compound caused significant microtubule depolymerization, which was further evaluated for its potential in overcoming drug resistance in cancer therapies .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate?
Answer:
The synthesis typically involves multi-step protocols starting from pyrazolo-pyrimidine precursors. For example:
Core scaffold formation : Cyclocondensation of pyrazole and pyrimidine derivatives under basic conditions.
Iodination : Electrophilic substitution or metal-catalyzed halogenation (e.g., using NIS or I₂ in acetic acid) at the 3-position.
Protection : Introduction of the tert-butyl carbamate group via Boc-anhydride under anhydrous conditions.
Patents often outline analogous procedures for related spirocyclic pyrazolo-pyrimidine derivatives, where iodination is achieved in later steps to preserve regioselectivity .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
Key techniques include:
- NMR spectroscopy : Confirmation of the iodinated position (e.g., ¹H NMR for dihydro protons, ¹³C NMR for carbamate carbonyl resonance).
- X-ray crystallography : Definitive proof of regiochemistry and stereochemistry, as demonstrated for tert-butyl pyrazolo[4,3-c]pyridine derivatives .
- IR spectroscopy : Identification of characteristic carbonyl (C=O) and carbamate (N–H) stretches .
Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Answer:
Contradictions (e.g., variable NMR shifts or unexpected coupling constants) may arise from conformational flexibility or solvent effects. Strategies include:
Cross-validation : Use complementary techniques like 2D NMR (COSY, NOESY) to resolve overlapping signals.
Crystallographic analysis : Single-crystal X-ray structures provide unambiguous structural assignments, as shown for tert-butyl pyrazolo-pyrimidine analogs .
Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Advanced: What strategies ensure regioselectivity during functionalization of the pyrazolo-pyrimidine core?
Answer:
Regioselectivity is influenced by:
Directing groups : Electron-withdrawing substituents (e.g., iodine) direct electrophiles to meta positions.
Reaction conditions : Controlled temperatures and solvent polarity (e.g., DMF vs. THF) minimize side reactions.
Catalytic systems : Transition-metal catalysts (e.g., Pd or Cu) enable site-specific cross-coupling, as seen in spirocyclic pyrazolo-pyrimidine syntheses .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
Safety protocols derived from analogous tert-butyl pyrazolo-pyrimidine derivatives include:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particulates.
- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation, per SDS guidelines .
Advanced: How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
The 3-iodo group serves as a versatile handle for:
- Buchwald-Hartwig amination : Pd-catalyzed coupling with amines to introduce nitrogen-based functionalities.
- Suzuki-Miyaura reactions : Boronic acid coupling for aryl/heteroaryl substitutions.
- Photocatalytic dehalogenation : Reductive removal under blue-light irradiation for late-stage diversification.
Similar protocols are detailed in patents for structurally related intermediates .
Advanced: What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
Answer:
Challenges include:
- Chromatographic resolution : Optimize HPLC methods (e.g., C18 columns with ammonium acetate buffers) to separate polar byproducts .
- Mass spectrometry : High-resolution LC-MS (Q-TOF) identifies low-abundance impurities via exact mass matching.
- Calibration standards : Synthesize and characterize reference impurities (e.g., de-iodinated or Boc-deprotected analogs) for accurate quantification.
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent carbamate hydrolysis.
- Moisture control : Use desiccants and airtight containers, as hygroscopic degradation is common in tert-butyl-protected compounds .
Advanced: How can computational chemistry aid in predicting the compound’s metabolic or pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions based on the iodine and carbamate groups.
- Docking studies : Molecular dynamics simulations assess binding affinity to target enzymes (e.g., kinase inhibitors).
- Metabolic sites : Identify vulnerable positions (e.g., iodine for dehalogenation, carbamate for hydrolysis) using MetaSite software .
Advanced: What mechanistic insights explain the compound’s reactivity under acidic or basic conditions?
Answer:
- Acidic conditions : Boc group cleavage via protonation of the carbonyl oxygen, leading to tert-butyl cation and carbamic acid.
- Basic conditions : Nucleophilic attack at the carbamate carbonyl, forming amines or ureas.
- pH-dependent stability : Buffered systems (pH 6.5–7.5) are optimal for handling, as shown in pharmacopeial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
